Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime
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Overview
Description
Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime typically involves the reaction of 5-methoxyindole-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to yield the desired oxime product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitrile or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and as a probe for biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors, affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetaldehyde: Another indole derivative with similar structural features but different functional groups.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Shares the indole core but has different substituents and biological activities.
Uniqueness
Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(E)-N-[(5-methoxy-1H-indol-3-yl)oxy]ethanimine |
InChI |
InChI=1S/C11H12N2O2/c1-3-13-15-11-7-12-10-5-4-8(14-2)6-9(10)11/h3-7,12H,1-2H3/b13-3+ |
InChI Key |
SZNNNDFJMFYSTD-QLKAYGNNSA-N |
Isomeric SMILES |
C/C=N/OC1=CNC2=C1C=C(C=C2)OC |
Canonical SMILES |
CC=NOC1=CNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
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